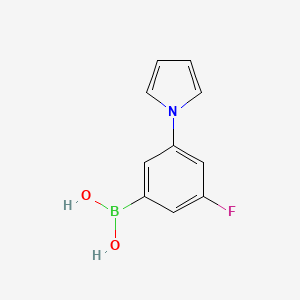
(3-Fluoro-5-(1H-pyrrol-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-5-(1H-pyrrol-1-yl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C10H9BFNO2. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a pyrrole moiety. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-(1H-pyrrol-1-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 3-fluoroaniline, undergoes bromination to form 3-fluoro-5-bromoaniline.
Pyrrole Substitution: The brominated intermediate is then subjected to a palladium-catalyzed cross-coupling reaction with pyrrole to yield 3-fluoro-5-(1H-pyrrol-1-yl)aniline.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
化学反应分析
Types of Reactions:
Suzuki-Miyaura Coupling: (3-Fluoro-5-(1H-pyrrol-1-yl)phenyl)boronic acid is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The fluoro group can undergo reduction under specific conditions to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Reduction: Fluorine-free hydrocarbons.
科学研究应用
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: Utilized in the development of boron-containing biomolecules for imaging and therapeutic applications.
Medicine:
Drug Development: Investigated for its potential in the synthesis of boron-containing drugs, which can exhibit unique pharmacological properties.
Industry:
Material Science: Used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
作用机制
The mechanism of action of (3-Fluoro-5-(1H-pyrrol-1-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
相似化合物的比较
Phenylboronic Acid: Lacks the fluoro and pyrrole substituents, making it less versatile in certain reactions.
4-Fluorophenylboronic Acid: Contains a fluoro group but lacks the pyrrole moiety, affecting its reactivity and applications.
3-Pyrrolylphenylboronic Acid: Contains the pyrrole moiety but lacks the fluoro group, which can influence its chemical properties.
Uniqueness: (3-Fluoro-5-(1H-pyrrol-1-yl)phenyl)boronic acid is unique due to the presence of both the fluoro and pyrrole substituents, which enhance its reactivity and make it suitable for a wider range of applications in organic synthesis and material science .
属性
分子式 |
C10H9BFNO2 |
|---|---|
分子量 |
205.00 g/mol |
IUPAC 名称 |
(3-fluoro-5-pyrrol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H9BFNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h1-7,14-15H |
InChI 键 |
UJAUDABYSMJPNE-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)F)N2C=CC=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















